2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide
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Overview
Description
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide is a complex organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is characterized by the presence of nitro groups and benzamide structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by coupling reactions to introduce the nitrobenzoyl groups . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide (DCC) for the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, products can vary but typically involve the replacement of a nitro group with the nucleophile.
Scientific Research Applications
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamide
- 3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide
- 2-Nitro-N-(2-((2-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of nitro and benzamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
54262-66-7 |
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Molecular Formula |
C20H14N4O6 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-nitro-N-[4-[(2-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(15-5-1-3-7-17(15)23(27)28)21-13-9-11-14(12-10-13)22-20(26)16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
YPTAGXCLYOKDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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